molecular formula C16H13ClN4O2 B11474491 5-(3-chlorobenzyl)-N-(pyridin-4-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

5-(3-chlorobenzyl)-N-(pyridin-4-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B11474491
M. Wt: 328.75 g/mol
InChI Key: NTEDHXHIAWCKTI-UHFFFAOYSA-N
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Description

5-[(3-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxadiazole ring, which is known for its stability and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

5-[(3-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research is ongoing to explore its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar core structure but has different functional groups, leading to distinct biological activities.

    Quinoline derivatives: These compounds also contain nitrogen heterocycles and have diverse applications in medicine and industry.

Uniqueness

5-[(3-CHLOROPHENYL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,3,4-OXADIAZOLE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the stability of the oxadiazole ring. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-N-(pyridin-4-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c17-13-3-1-2-12(8-13)9-14-20-21-16(23-14)15(22)19-10-11-4-6-18-7-5-11/h1-8H,9-10H2,(H,19,22)

InChI Key

NTEDHXHIAWCKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NN=C(O2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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